(5-Methylthiophen-3-YL)boronic acid
Overview
Description
(5-Methylthiophen-3-YL)boronic acid is a useful research compound. Its molecular formula is C5H7BO2S and its molecular weight is 141.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of (5-Methylthiophen-3-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction results in the formation of a new carbon–carbon bond, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound may be influenced by these factors.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound may be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
(5-Methylthiophen-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial for the selective recognition and binding of biological molecules possessing polyhydroxy motifs. The compound interacts with enzymes, proteins, and other biomolecules, such as saccharides and catechols, through the formation of five-membered boronate esters. These interactions are essential for various biochemical processes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interfere with signaling pathways by binding to specific receptors or enzymes, thereby altering their activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes. These effects can result in alterations in cellular metabolism, impacting processes such as glucose uptake, energy production, and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diol groups. This binding interaction is facilitated by the boronic acid moiety, which can form boronate esters with diols present in saccharides, catechols, and other biological molecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored in a dark, dry place at low temperatures (e.g., -20°C). Over time, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies. These effects may include prolonged enzyme inhibition, changes in gene expression, and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity. At high doses, this compound may induce toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, this compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments. For instance, this compound may be transported into cells via boric acid channels or other transporters, and its distribution within the cell may be influenced by binding to proteins or other biomolecules. This transport and distribution are crucial for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can influence metabolic processes and enzyme activity .
Properties
IUPAC Name |
(5-methylthiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOUTSJZHTVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930303-82-5 | |
Record name | (5-methylthiophen-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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